molecular formula C9H13BrClNO B15309483 3-(3-Aminopropyl)-5-bromophenolhydrochloride

3-(3-Aminopropyl)-5-bromophenolhydrochloride

Cat. No.: B15309483
M. Wt: 266.56 g/mol
InChI Key: TVVLBGJCQMEJAT-UHFFFAOYSA-N
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Description

3-(3-Aminopropyl)-5-bromophenolhydrochloride is a chemical compound that features a brominated phenol group and an aminopropyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Aminopropyl)-5-bromophenolhydrochloride typically involves the bromination of phenol followed by the introduction of an aminopropyl group. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst. The aminopropyl group can be introduced through a nucleophilic substitution reaction using 3-aminopropylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and subsequent functionalization with the aminopropyl group. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Aminopropyl)-5-bromophenolhydrochloride can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like thiols, amines, or cyanides can replace the bromine atom under appropriate conditions.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: The corresponding hydrogenated phenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

3-(3-Aminopropyl)-5-bromophenolhydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Aminopropyl)-5-bromophenolhydrochloride involves its interaction with specific molecular targets. The aminopropyl group can interact with biological molecules, potentially inhibiting enzymes or binding to receptors. The brominated phenol group may also contribute to its biological activity by interacting with cellular components.

Comparison with Similar Compounds

Similar Compounds

    3-Aminopropyltriethoxysilane: Used for surface functionalization and as a coupling agent.

    3-Aminopropyltrimethoxysilane: Similar applications as 3-Aminopropyltriethoxysilane but with different alkoxy groups.

    3-Aminopropanol: A simpler compound with an aminopropyl group and a hydroxyl group.

Uniqueness

3-(3-Aminopropyl)-5-bromophenolhydrochloride is unique due to the presence of both a brominated phenol group and an aminopropyl side chain. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H13BrClNO

Molecular Weight

266.56 g/mol

IUPAC Name

3-(3-aminopropyl)-5-bromophenol;hydrochloride

InChI

InChI=1S/C9H12BrNO.ClH/c10-8-4-7(2-1-3-11)5-9(12)6-8;/h4-6,12H,1-3,11H2;1H

InChI Key

TVVLBGJCQMEJAT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1O)Br)CCCN.Cl

Origin of Product

United States

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